Target Engagement: PDK1 Inhibition Class Association via Patent Family
The compound falls within the generic Formula I of US20130165450, which claims thiazole carboxamide derivatives as PDK1 inhibitors. The patent asserts utility in inhibiting cancer cell proliferation through PDK1 pathway modulation [1]. However, no compound-specific IC50 values for the N-cyclopentyl derivative against PDK1 or any comparator compound are disclosed in the available public record.
| Evidence Dimension | PDK1 inhibitory activity (patent claim scope) |
|---|---|
| Target Compound Data | Not quantified in accessible public data |
| Comparator Or Baseline | Other Formula I compounds in US20130165450; no specific comparator IC50 values publicly available for direct comparison |
| Quantified Difference | Insufficient data to calculate a quantified difference |
| Conditions | Not specified for this specific compound |
Why This Matters
Without compound-specific quantitative data, procurement decisions cannot be based on demonstrated potency differentiation within the patent class.
- [1] Tsui, H.-C., Paliwal, S., Fischmann, T. O. Novel Thiazol-Carboximide Derivatives as PDK1 Inhibitors. U.S. Patent Application US20130165450 A1, 2013. View Source
